![molecular formula C13H16O5 B14460651 [(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate CAS No. 66195-29-7](/img/structure/B14460651.png)
[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate typically involves esterification reactions. One common method includes reacting 2-hydroxybenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-hydroxybenzoic acid or 2-hydroxybenzaldehyde.
Reduction: Formation of [(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in pain relief and anti-inflammatory treatments.
2,2-Dimethylpropanoyl chloride: Used in the synthesis of various esters and amides.
Uniqueness
[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate is unique due to its combined ester and hydroxyl functionalities, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
66195-29-7 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)12(16)18-8-17-11(15)9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3 |
InChI Key |
OBHAZAYREBSKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCOC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


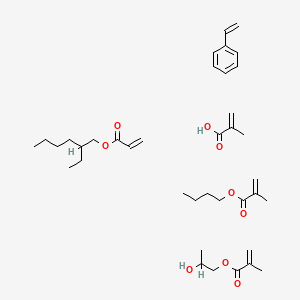
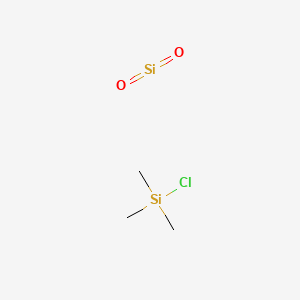
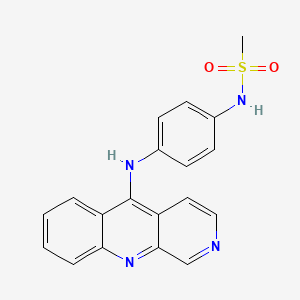
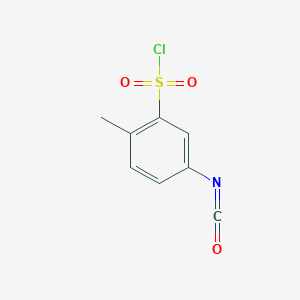

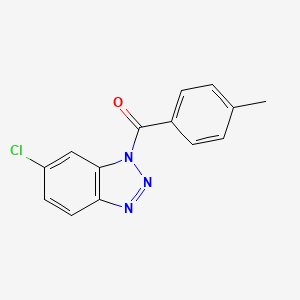
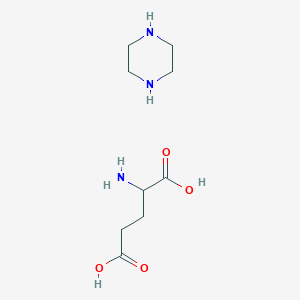

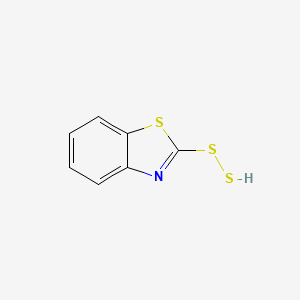
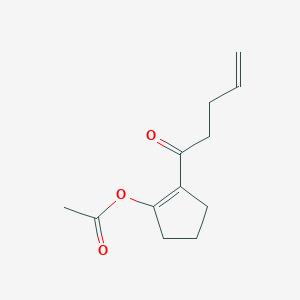


![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)
![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
